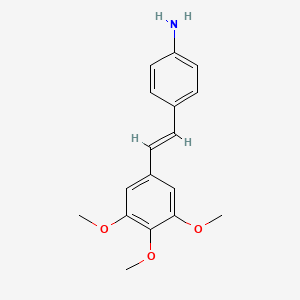
(E)-4-(3,4,5-Trimethoxystyryl)aniline
Descripción general
Descripción
3,4-Dimethoxyaniline is a chemical compound with the linear formula H2NC6H3(OCH3)2. It is also known by the synonyms 4-Aminopyrocatechol dimethyl ether and 4-Aminoveratrole .
Physical and Chemical Properties This compound is a powder form with a molecular weight of 153.18. It has a boiling point of 174-176 °C/22 mmHg (lit.) and a melting point of 85-89 °C (lit.) .
Aplicaciones Científicas De Investigación
Physicochemical Properties and Structural Analysis
- Synthesis and Characterization : (E)-4-(3,4,5-Trimethoxystyryl)aniline has been synthesized and characterized using techniques like IR spectroscopy, NMR, and X-ray crystal analysis. These methods help in understanding the compound's physicochemical properties and crystalline structure (Kodjo Charles Guillaume et al., 2009).
Polymerization and Material Properties
Oxidative Polymerization : Research has explored the oxidative polymerization of aniline derivatives, which is crucial for creating conducting polymers with applications in various fields like alternative energy and non-linear optics (G. Ćirić-Marjanović et al., 2008), (N. Gospodinova & L. Terlemezyan, 1998).
Applications in Sensor Technology : Aniline derivatives have been used in creating sensors, exploiting their redox chemistry and pH-dependent properties. This includes applications like nonenzymatic glucose sensors (E. Shoji & M. Freund, 2001).
Corrosion Inhibition
- Corrosion Inhibition : Aniline derivatives show potential as corrosion inhibitors. Their efficiency in protecting materials like steel in acidic environments has been investigated, which is significant for industrial applications (D. Daoud et al., 2014).
Organic Synthesis and Material Science
Innovative Material Synthesis : Aniline derivatives are integral in synthesizing novel materials with unique properties. They have been used in creating electroactive silsesquioxane precursors, indicating their versatility in material science (Yi Guo et al., 2007).
Optical and Photophysical Properties : Research on this compound and similar compounds has highlighted their potential in optical and photophysical applications due to their interesting properties, including potential use in nonlinear optics (A. Collas & F. Blockhuys, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h4-11H,18H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXBWYJFAGYFKS-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




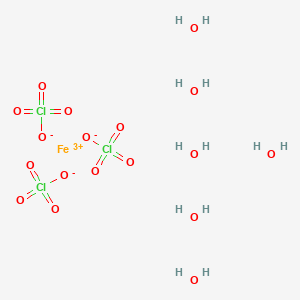
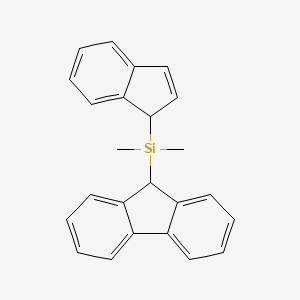

![{[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene](/img/structure/B6289357.png)

![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)
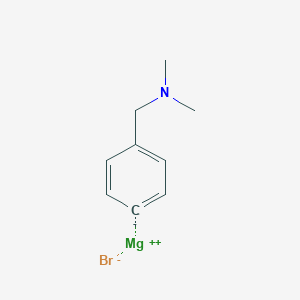
![2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide](/img/structure/B6289386.png)
![4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde](/img/structure/B6289393.png)

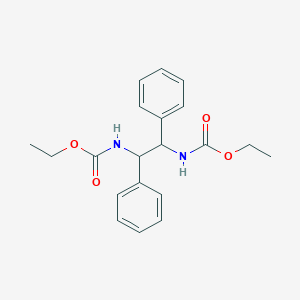
![8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6289418.png)
